molecular formula C20H22N2O7S B12486188 N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No.: B12486188
M. Wt: 434.5 g/mol
InChI Key: XALPYPDBUQEROW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a complex organic compound that features a 1,3-benzodioxole ring system. This structural fragment is found in many natural and synthetic compounds known for their broad spectrum of biological activity, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .

Properties

Molecular Formula

C20H22N2O7S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C20H22N2O7S/c1-26-17-5-3-15(11-16(17)20(23)22-6-8-27-9-7-22)30(24,25)21-12-14-2-4-18-19(10-14)29-13-28-18/h2-5,10-11,21H,6-9,12-13H2,1H3

InChI Key

XALPYPDBUQEROW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in dimethylformamide in the presence of sodium hydroxide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to affect various enzymes and receptors, leading to its observed biological activities. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 1,3-benzodioxole and morpholine, such as:

Uniqueness

What sets N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

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